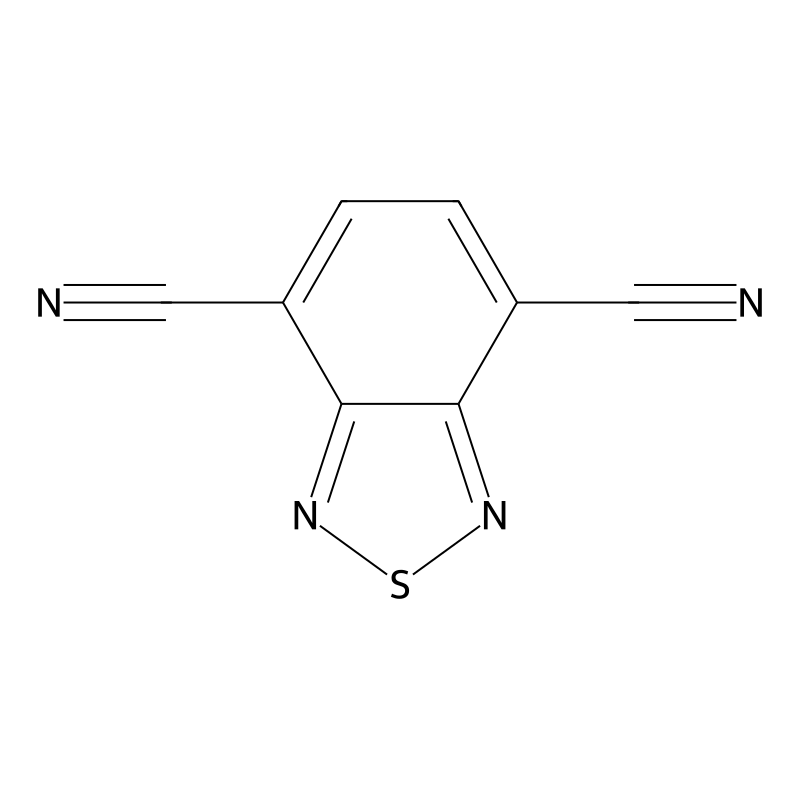

2,1,3-Benzothiadiazole-4,7-dicarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- 2,1,3-Benzothiadiazole (BT) and its derivatives are important acceptor units used in the development of photoluminescent compounds. They are applicable for the molecular construction of OLEDs, organic solar cells, and organic field-effect transistors .

- Donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor have been investigated for various photovoltaic applications .

- The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied and it was shown that the best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .

Organic Light Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

Organic Electronics

- The electrochemical properties of 2,1,3-benzothiadiazole-4,7-dicarbonitrile (BTDN) have been studied at various pH values by pulse radiolysis and cyclic voltammetry .

- The optical absorption spectrum of the one-electron-reduced species, BTDN˙, exhibits absorption maxima at 360, 460, and 500, 630, and 680 nm .

- The one-electron reduction potential for the equilibrium BTDN + e – ⇌ BTDN – ˙ has been measured as –506 ± 10 and –490 ± 10 mV by cyclic voltammetry and pulse radiolysis, respectively .

Electrochemical Studies

Photochemical Reduction

- 4,7-Dibromo-2,1,3-benzothiadiazole, which is closely related to 2,1,3-Benzothiadiazole-4,7-dicarbonitrile, is the building block or monomer for organic semiconductors synthesis in the application of light-emitting diodes and photovoltaic devices .

- It is an intermediate for the synthesis of i.e. PCDTBT and PCPDTBT .

- 2,1,3-Benzothiadiazole (BT) and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes, organic solar cells and organic field-effect transistors .

- Due to their strong electron-withdrawing ability, construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .

Organic Semiconductors Synthesis

Photovoltaic Devices

2,1,3-Benzothiadiazole-4,7-dicarbonitrile is a small organic molecule characterized by its unique structure, which includes a benzothiadiazole core. This compound features two cyano groups located at the 4 and 7 positions of the benzothiadiazole ring. Its molecular formula is C₈H₄N₄S, and it has garnered attention for its potential applications in various fields, particularly in organic electronics and catalysis.

As research on 2,1,3-benzothiadiazole-4,7-dicarbonitrile is primarily focused on its application in COFs, a specific mechanism of action is not applicable. In COFs, the compound acts as a linker molecule, connecting building blocks to form a porous network with specific functionalities. The properties of the COF material depend on the interactions between the linker and other components [].

The chemical behavior of 2,1,3-benzothiadiazole-4,7-dicarbonitrile includes photochemical reduction processes. In the presence of cationic micelles, this compound can undergo electron-transfer reactions that facilitate its reduction . The compound has also been studied for its electrocatalytic properties, particularly in hydrogen evolution reactions on glassy carbon electrodes. The mechanism involves one-electron reductions that enhance its catalytic efficiency .

Research into the biological activity of 2,1,3-benzothiadiazole-4,7-dicarbonitrile is limited but indicates potential applications in biochemistry and medicinal chemistry. Its structural properties may allow it to interact with biological systems, although specific studies detailing its pharmacological effects are still emerging.

Several synthesis methods for 2,1,3-benzothiadiazole-4,7-dicarbonitrile have been reported:

- Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors involving thiourea and aromatic compounds.

- Electrophilic Substitution: Another method involves electrophilic substitution reactions on benzothiadiazole derivatives to introduce cyano groups at the desired positions.

- Photochemical Methods: Photochemical techniques have also been explored to yield this compound under controlled conditions .

2,1,3-Benzothiadiazole-4,7-dicarbonitrile has several promising applications:

- Electrocatalysis: It has been identified as an effective electrocatalyst for hydrogen production, showcasing significant activity in hydrogen evolution reactions .

- Organic Electronics: Its electronic properties make it suitable for use in organic photovoltaic cells and organic light-emitting diodes.

- Sensors: Due to its ability to undergo redox reactions, it may be utilized in sensor technologies for detecting various analytes.

Interaction studies involving 2,1,3-benzothiadiazole-4,7-dicarbonitrile focus on its role in catalytic processes and electron transfer mechanisms. These studies reveal that the compound can interact with various substrates during electrocatalytic reactions, enhancing hydrogen production efficiency . Further investigations are needed to elucidate its interactions within biological systems.

Several compounds share structural or functional similarities with 2,1,3-benzothiadiazole-4,7-dicarbonitrile:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzothiadiazole | Contains a benzothiadiazole core | Often used in dyes and pigments |

| 2,1,3-Benzothiadiazole-5-carbonitrile | Similar structure with a different cyano position | May exhibit different electronic properties |

| 4-Amino-2,1,3-benzothiadiazole | Contains an amino group instead of cyano | Potentially different reactivity and biological activity |

The uniqueness of 2,1,3-benzothiadiazole-4,7-dicarbonitrile lies in its specific arrangement of cyano groups which enhances its electronic properties and catalytic activity compared to other similar compounds. Its application as an electrocatalyst distinguishes it from other derivatives that may not exhibit such functionality.

2,1,3-Benzothiadiazole-4,7-dicarbonitrile (BTDN) emerged as a derivative of the 2,1,3-benzothiadiazole core, a heterocyclic compound first synthesized in the 19th century via reactions of o-phenylenediamine with thionyl chloride. The dicarbonitrile variant gained prominence in the late 20th century due to its electron-deficient structure, which enabled applications in photochemistry and materials science. Early studies in the 1980s characterized its electrochemical behavior, revealing stable radical anion formation under aqueous conditions. The compound’s synthesis was later optimized using copper(I) cyanide-mediated cyanation of 4,7-dibromo-2,1,3-benzothiadiazole, a method that remains foundational in modern protocols.

Structural Classification within the Benzothiadiazole Family

BTDN belongs to the 2,1,3-benzothiadiazole family, characterized by a benzene ring fused to a 1,2,5-thiadiazole moiety. The 4,7-dicarbonitrile substituents enhance its electron-accepting capacity, distinguishing it from simpler derivatives like 4,7-dibromo-2,1,3-benzothiadiazole. This structural modification places BTDN within the broader class of π-conjugated electron-deficient systems, which are pivotal in designing organic semiconductors.

Fundamental Molecular Properties

BTDN (C₈H₂N₄S) exhibits a planar geometry with bond lengths and angles consistent with aromatic delocalization. Key properties include:

- Optical Absorption: The radical anion (BTDN⁻˙) shows absorption maxima at 360, 460, 500, 630, and 680 nm, independent of pH in the range 2.6–7.0.

- Redox Behavior: Cyclic voltammetry reveals a one-electron reduction potential of –506 ± 10 mV vs. standard hydrogen electrode (SHE).

- Stability: The radical anion has a natural lifetime of 10 seconds at pH 7.0, decaying rapidly in the presence of oxygen.

Significance in Organic Materials Research

BTDN’s strong electron-withdrawing nature and redox activity make it a cornerstone in organic electronics. It serves as a building block for covalent organic frameworks (COFs), electrocatalysts for hydrogen evolution, and n-type semiconductors in field-effect transistors. Its ability to stabilize radical intermediates under mild conditions has also spurred interest in photoredox catalysis.

Synthetic Pathways

Classical Synthetic Routes

The classical synthesis of 2,1,3-benzothiadiazole-4,7-dicarbonitrile has been established through several fundamental approaches that have formed the foundation for subsequent synthetic developments. The most well-documented classical route involves the treatment of 2,3-diaminomaleonitrile with thionyl chloride, which directly furnishes 1,2,5-thiadiazole-3,4-dicarbonitrile [1]. This methodology represents a straightforward approach where the diaminomaleonitrile precursor undergoes cyclization under the influence of sulfur-containing reagents.

Another established classical pathway utilizes the conversion of benzothiadiazole derivatives through direct functionalization at the 4 and 7 positions [2]. The synthesis typically begins with 4,7-dibromo-2,1,3-benzothiadiazole as a key intermediate, which can be obtained from benzothiadiazole through bromination reactions [1]. The dibrominated intermediate then undergoes nucleophilic substitution reactions with cyanide sources to introduce the dicarbonitrile functionality.

The classical synthetic approach also encompasses the use of diester intermediates, where diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate serves as a precursor [2]. This route involves the preparation of the diester through esterification reactions, followed by conversion to the corresponding diacid through hydrolysis, and subsequent transformation to the dicarbonitrile derivative through dehydration reactions with reagents such as thionyl chloride [3].

| Synthetic Route | Starting Material | Key Reagents | Yield Range | Reaction Conditions |

|---|---|---|---|---|

| Direct cyclization | 2,3-diaminomaleonitrile | Thionyl chloride | 75-90% | Heating at 105°C, 9 hours |

| Bromination-substitution | Benzothiadiazole | Bromine, cyanide sources | 60-80% | DMF, room temperature to 50°C |

| Diester conversion | Diethyl benzothiadiazole-4,7-dicarboxylate | SOCl₂, dehydrating agents | 70-85% | Reflux conditions |

Modern Synthetic Approaches

Modern synthetic methodologies have significantly advanced the preparation of 2,1,3-benzothiadiazole-4,7-dicarbonitrile through the implementation of transition metal-catalyzed processes and innovative reaction conditions. Palladium-catalyzed cross-coupling reactions have emerged as particularly effective approaches for accessing this compound and its derivatives [4]. These reactions typically employ palladium acetate as the catalyst in combination with potassium carbonate as the base, conducted in toluene at elevated temperatures of 120°C [4].

The use of microwave-assisted synthesis represents a significant advancement in the preparation of benzothiadiazole derivatives [5] [6]. Microwave irradiation enables rapid heating and reduced reaction times, typically completing synthesis within 15-40 minutes at temperatures ranging from 150-170°C [5]. This approach offers substantial improvements in reaction efficiency while maintaining high product yields, often ranging from 40-80% depending on the specific substrate and reaction conditions [5].

Carbon-hydrogen functionalization strategies have provided innovative pathways for the synthesis of benzothiadiazole dicarbonitrile derivatives [7] [8]. Iridium-catalyzed carbon-hydrogen borylation allows for regioselective functionalization at the 4, 5, 6, and 7 positions of the benzothiadiazole framework [8]. This methodology involves the initial formation of borylated intermediates, which subsequently undergo substitution reactions to introduce the nitrile functionality [8].

The development of one-pot synthetic procedures has streamlined the preparation process, eliminating the need for isolation of intermediate compounds [6]. These approaches typically combine multiple reaction steps in a single reaction vessel, utilizing sequential addition of reagents or catalysts to achieve the desired transformation [6]. Modern synthetic routes also incorporate green chemistry principles, including the use of environmentally benign solvents and catalysts, reduced waste generation, and improved atom economy [5].

Purification Techniques

The purification of 2,1,3-benzothiadiazole-4,7-dicarbonitrile requires specialized techniques due to its unique chemical properties and potential for side product formation during synthesis. Column chromatography represents the most widely employed purification method, typically utilizing silica gel as the stationary phase [4] [9]. The choice of eluent systems varies depending on the specific impurities present, with common solvent combinations including dichloromethane-hexanes mixtures at ratios ranging from 40:60 to 80:20 [4].

Recrystallization techniques have been successfully employed for the purification of benzothiadiazole dicarbonitrile derivatives, although the choice of solvent system requires careful consideration due to the compound's limited solubility in many common organic solvents [10]. Effective recrystallization solvents include mixtures of ethyl acetate and acetone, or chloroform-based systems [10]. The recrystallization process typically involves dissolution at elevated temperatures followed by controlled cooling to promote crystal formation [10].

Sublimation represents an alternative purification approach that can be particularly effective for removing high-boiling impurities and residual solvents [11]. This technique takes advantage of the compound's ability to undergo phase transition from solid to vapor without passing through the liquid phase, provided appropriate temperature and pressure conditions are maintained [11].

Preparative thin-layer chromatography serves as a valuable technique for small-scale purifications, particularly when dealing with complex mixtures or when high purity is required for analytical purposes [12]. This method allows for precise separation based on differential migration rates on silica gel plates, with visualization typically achieved through ultraviolet light exposure [12].

| Purification Method | Conditions | Typical Recovery | Purity Achieved |

|---|---|---|---|

| Column chromatography | Silica gel, DCM:hexanes (40-80:60-20) | 70-85% | >95% |

| Recrystallization | Ethyl acetate:acetone mixtures | 60-75% | >98% |

| Sublimation | Reduced pressure, 150-200°C | 65-80% | >97% |

| Preparative TLC | Silica gel, various eluent systems | 50-70% | >99% |

Analytical Characterization

Spectroscopic Methods

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2,1,3-benzothiadiazole-4,7-dicarbonitrile, with characteristic spectral features that enable unambiguous identification [13] [14]. In proton nuclear magnetic resonance spectroscopy, the aromatic protons typically appear as singlets in the range of 8.0-8.4 parts per million when measured in deuterated chloroform [4]. The symmetrical nature of the molecule results in simplified spectra, with the two equivalent aromatic protons appearing as a single resonance [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the various carbon environments within the molecule [13]. The nitrile carbons typically resonate at approximately 114-117 parts per million, while the aromatic carbons appear in the range of 130-155 parts per million [13]. The electron-withdrawing nature of both the nitrile groups and the benzothiadiazole heterocycle results in significant downfield shifts compared to simple aromatic systems [14].

Infrared spectroscopy provides valuable information regarding the functional groups present in the molecule, with the nitrile stretching vibrations appearing as characteristic sharp bands [13] [14]. The carbon-nitrogen triple bond stretching frequency typically occurs at 2235 wavenumbers, which serves as a diagnostic feature for the presence of the dicarbonitrile functionality [13]. Upon reduction of the compound to its radical anion form, this stretching frequency shifts to lower values around 2184 wavenumbers due to the delocalized nature of the radical and the incorporation of the nitrile bonds into the extended conjugated system [13].

Mass spectrometry confirms the molecular composition and provides fragmentation patterns that support structural assignments [15]. Electron ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 186, corresponding to the molecular formula C₈H₂N₄S [15]. Electrospray ionization techniques can be employed for gentler ionization conditions, particularly when analyzing samples in solution [15].

Ultraviolet-visible spectroscopy reveals the electronic transitions characteristic of the extended conjugated system [16]. The absorption spectrum typically exhibits maxima at 360, 460, and 500 nanometers, with additional features at 630 and 680 nanometers [16]. These absorption features arise from π-π* electronic transitions within the aromatic system and are influenced by the electron-accepting properties of both the benzothiadiazole ring and the nitrile substituents [16].

| Spectroscopic Technique | Key Features | Chemical Shifts/Frequencies | Solvent/Conditions |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 8.0-8.4 ppm (singlet) | CDCl₃ or DMSO-d₆ |

| ¹³C Nuclear Magnetic Resonance | Nitrile carbons, aromatic carbons | 114-117 ppm (C≡N), 130-155 ppm (Ar-C) | CDCl₃ |

| Infrared Spectroscopy | Nitrile stretching | 2235 cm⁻¹ | KBr pellet or neat |

| Mass Spectrometry | Molecular ion | m/z 186 [M]⁺ | EI or ESI ionization |

| UV-Visible Spectroscopy | π-π* transitions | 360, 460, 500, 630, 680 nm | Acetonitrile or DMF |

Crystallographic Analysis

Single crystal X-ray diffraction studies of 2,1,3-benzothiadiazole-4,7-dicarbonitrile have provided detailed information about its solid-state structure and molecular geometry [2] [17]. The crystal structure reveals a planar molecular geometry with the benzothiadiazole ring system and the nitrile substituents lying essentially in the same plane [18]. This planarity is crucial for the electronic properties of the compound and facilitates π-π stacking interactions in the solid state [18].

The bond lengths within the benzothiadiazole ring system are consistent with aromatic character, with carbon-carbon bond distances typically ranging from 1.38 to 1.42 Angstroms [2]. The carbon-nitrogen bond lengths in the nitrile groups are characteristic of triple bond character, measuring approximately 1.14-1.16 Angstroms [2]. The sulfur-nitrogen bonds within the thiadiazole ring exhibit partial double bond character, with bond lengths typically around 1.62-1.65 Angstroms [2].

Crystallographic analysis reveals that the compound can exhibit different conformational forms in the solid state, particularly when incorporated into metal complexes [2]. The crystal packing is dominated by π-π stacking interactions between adjacent molecules, with typical interplanar distances of 3.3-3.6 Angstroms [17]. These stacking interactions contribute significantly to the stability of the crystal lattice and influence the physical properties of the solid material [17].

The space group symmetry and unit cell parameters provide important information about the crystal system [17]. Most reported crystal structures of benzothiadiazole dicarbonitrile derivatives crystallize in centrosymmetric space groups, reflecting the symmetrical nature of the molecule [17]. The unit cell dimensions and molecular packing arrangements can vary significantly depending on the presence of co-crystallized solvents or the formation of coordination complexes [17].

Thermal ellipsoid representations from crystallographic data illustrate the thermal motion of atoms within the crystal lattice [18]. The planar aromatic portions of the molecule typically exhibit lower thermal motion compared to any peripheral substituents, reflecting the rigidity of the conjugated system [18]. Temperature-dependent crystallographic studies can provide insights into phase transitions and thermal expansion behavior [17].

Thermal Analysis and Stability Assessment

Thermogravimetric analysis of 2,1,3-benzothiadiazole-4,7-dicarbonitrile provides crucial information about its thermal stability and decomposition behavior [11]. The compound typically exhibits high thermal stability, with decomposition onset temperatures generally occurring above 400°C under nitrogen atmosphere [11]. The initial weight loss observed in thermogravimetric curves often corresponds to the loss of residual solvents or moisture, occurring at temperatures below 150°C [11].

The primary decomposition process involves the breakdown of the organic framework, with significant weight loss typically occurring in the temperature range of 400-600°C [11]. Differential scanning calorimetry reveals the thermal transitions associated with melting, crystallization, and decomposition processes [3]. The melting point of the compound is typically observed in the range of 180-200°C, although this can vary depending on the purity and crystal form [3].

Thermal stability studies conducted under different atmospheric conditions reveal the influence of oxygen on the decomposition behavior [11]. Under air atmosphere, oxidative decomposition may occur at lower temperatures compared to inert conditions, with the formation of sulfur dioxide and nitrogen oxides as potential decomposition products [11]. The kinetics of thermal decomposition can be analyzed using model-free methods to determine activation energies and reaction mechanisms [11].

Long-term stability assessment under ambient conditions demonstrates that 2,1,3-benzothiadiazole-4,7-dicarbonitrile exhibits excellent stability when stored under appropriate conditions [3]. The compound shows minimal degradation when kept in dark, dry conditions at room temperature over extended periods [3]. However, exposure to strong acids or bases can lead to hydrolysis of the nitrile groups, particularly under elevated temperature conditions [3].

Sublimation behavior has been characterized through thermal analysis techniques, revealing the temperature and pressure conditions under which the compound undergoes direct solid-to-vapor phase transitions [11]. This information is valuable for purification processes and for understanding the volatility characteristics of the compound [11]. The sublimation process typically occurs at temperatures between 150-200°C under reduced pressure conditions [11].

| Thermal Property | Temperature Range | Conditions | Observations |

|---|---|---|---|

| Melting Point | 180-200°C | Atmospheric pressure | Sharp transition |

| Decomposition Onset | >400°C | Nitrogen atmosphere | Weight loss begins |

| Sublimation | 150-200°C | Reduced pressure | Phase transition |

| Stability Limit | <150°C | Air, ambient pressure | Long-term stable |

| Primary Decomposition | 400-600°C | Various atmospheres | Major weight loss |